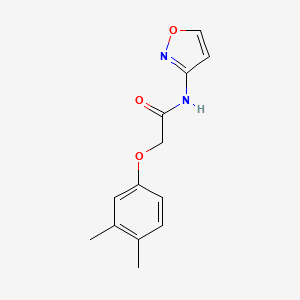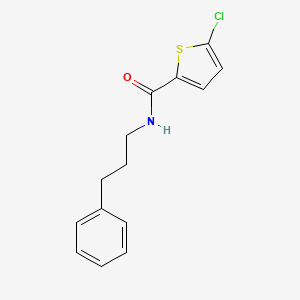
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system. Since then, it has become a widely used tool in scientific research to understand the mechanisms of the endocannabinoid system and its potential therapeutic applications.
Mécanisme D'action
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and modulate immune function. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940 has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system. It is also stable and easy to handle, making it ideal for use in in vitro and in vivo experiments. However, this compound 55,940 also has several limitations. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It is also highly potent, which can make it difficult to control the dose and avoid potential toxic effects.
Orientations Futures
There are several future directions for research on 5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940. One area of interest is the potential therapeutic applications of this compound 55,940 in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis. Another area of interest is the development of novel cannabinoid-based therapies that can target specific receptors or pathways in the endocannabinoid system. Additionally, research is needed to better understand the mechanisms of action of cannabinoids and their effects on various physiological processes.
Applications De Recherche Scientifique
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940 is widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It is used to investigate the mechanisms of action of cannabinoids and their effects on various physiological processes, including pain, inflammation, and neuroprotection. This compound 55,940 is also used to study the role of the endocannabinoid system in various diseases, including cancer, epilepsy, and multiple sclerosis.
Propriétés
IUPAC Name |
5-chloro-N-(3-phenylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-13-9-8-12(18-13)14(17)16-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXPOGTMKCFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




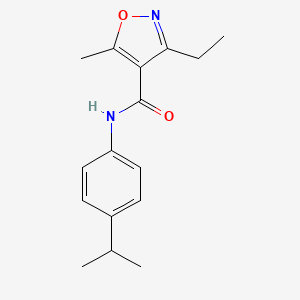
![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
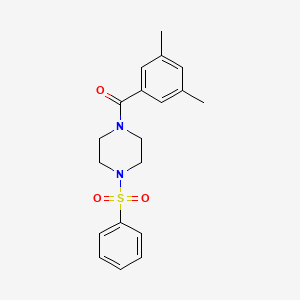
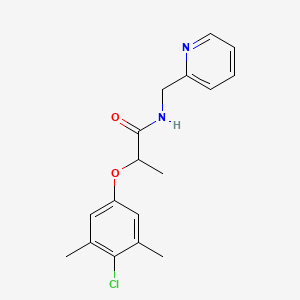
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)


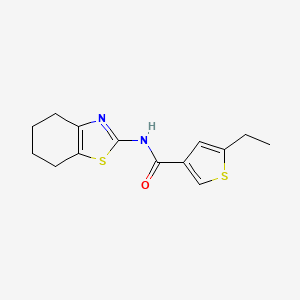
![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
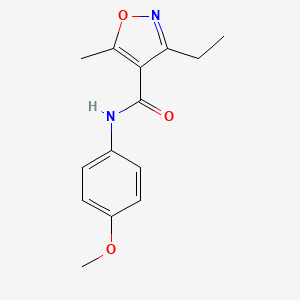
![1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)
